molecular formula C14H22N2 B14667128 5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine CAS No. 43058-52-2

5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine

Cat. No.: B14667128
CAS No.: 43058-52-2
M. Wt: 218.34 g/mol
InChI Key: RUGIKZBYEUXNID-UHFFFAOYSA-N
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Description

5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine typically involves the reaction of 5-ethyl-2-bromopyridine with 1-(2-aminoethyl)piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Pyridine N-oxides

    Reduction: Reduced piperidine derivatives

    Substitution: Alkylated pyridine derivatives

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine is unique due to the presence of both the ethyl group and the piperidinyl ethyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

43058-52-2

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

5-ethyl-2-(2-piperidin-1-ylethyl)pyridine

InChI

InChI=1S/C14H22N2/c1-2-13-6-7-14(15-12-13)8-11-16-9-4-3-5-10-16/h6-7,12H,2-5,8-11H2,1H3

InChI Key

RUGIKZBYEUXNID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCN2CCCCC2

Origin of Product

United States

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